3-(2,4-Dichlorophenyl)isoxazole-5-carboxylic acid
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Overview
Description
3-(2,4-Dichlorophenyl)isoxazole-5-carboxylic acid is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two chlorine atoms on the phenyl ring and a carboxylic acid group on the isoxazole ring. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)isoxazole-5-carboxylic acid typically involves the cycloaddition reaction of an alkyne with a nitrile oxideThe nitrile oxide can be generated in situ from the corresponding oxime using an oxidizing agent such as chloramine-T .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. Microwave-assisted synthesis is one such method that has been explored for the efficient production of isoxazole derivatives .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)isoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chloramine-T for generating nitrile oxides.
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reducing carboxylic acids to alcohols.
Nucleophiles: Various nucleophiles can be used for substitution reactions, such as amines and thiols.
Major Products Formed
Oxidation Products: Isoxazole oxides.
Reduction Products: Isoxazole alcohols.
Substitution Products: Isoxazole derivatives with substituted phenyl rings.
Scientific Research Applications
3-(2,4-Dichlorophenyl)isoxazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of bacterial cells by targeting essential enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-Dichlorophenyl)isoxazole-5-carboxylic acid
- 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid
- 3-(4-Chlorophenyl)isoxazole-5-carboxylic acid
Uniqueness
3-(2,4-Dichlorophenyl)isoxazole-5-carboxylic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of two chlorine atoms at the 2 and 4 positions can enhance its binding affinity to certain molecular targets, making it a valuable compound for medicinal chemistry .
Properties
Molecular Formula |
C10H5Cl2NO3 |
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Molecular Weight |
258.05 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C10H5Cl2NO3/c11-5-1-2-6(7(12)3-5)8-4-9(10(14)15)16-13-8/h1-4H,(H,14,15) |
InChI Key |
PFCYSLONMMRZPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NOC(=C2)C(=O)O |
Origin of Product |
United States |
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